![molecular formula C6H9ClN2OS2 B14422948 {[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride CAS No. 83369-47-5](/img/structure/B14422948.png)
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride is a chemical compound with the molecular formula C6H9ClN2OS2 It is characterized by the presence of a carbamyl chloride group, a disulfanyl linkage, and a cyanopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride typically involves the reaction of 2-cyanopropan-2-yl disulfide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamyl chloride group. The general reaction scheme is as follows:
2-Cyanopropan-2-yl disulfide+Chlorinating agent→[(2-Cyanopropan-2-yl)disulfanyl]methylcarbamyl chloride
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride can undergo various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The carbamyl chloride group can be reduced to form amines.
Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as ammonia (NH3) or ethanol (C2H5OH) can be used in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Carbamates or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride involves its reactive functional groups. The carbamyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The disulfanyl group can undergo redox reactions, influencing the redox state of biological systems. These interactions can modulate various molecular targets and pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinyl chloride: A related compound with a similar chloride functional group.
2-Fluorodeschloroketamine: Shares structural similarities with the presence of a disulfanyl linkage.
Eigenschaften
CAS-Nummer |
83369-47-5 |
|---|---|
Molekularformel |
C6H9ClN2OS2 |
Molekulargewicht |
224.7 g/mol |
IUPAC-Name |
N-[(2-cyanopropan-2-yldisulfanyl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C6H9ClN2OS2/c1-6(2,3-8)12-11-4-9-5(7)10/h4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
KDAAPTPTPCHOCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)SSCNC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)
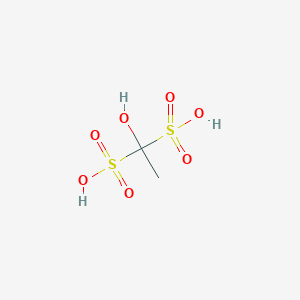
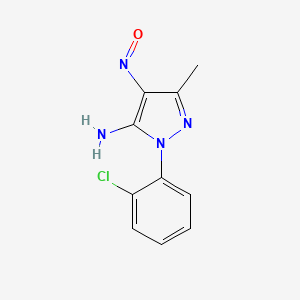
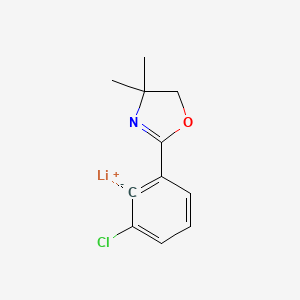
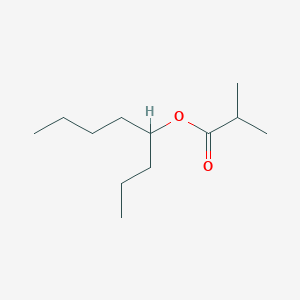
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
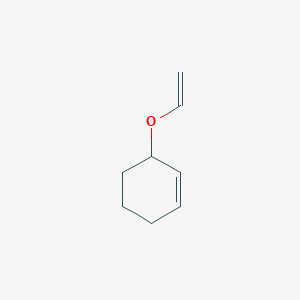
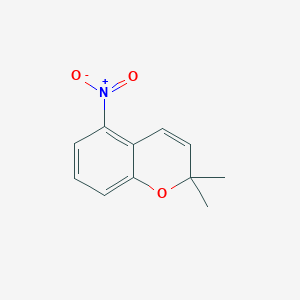
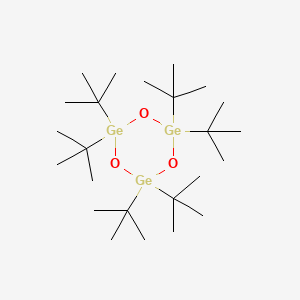
![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
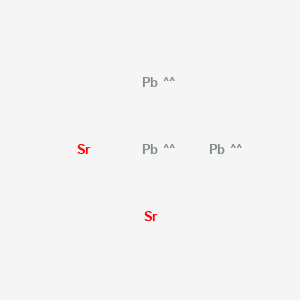
![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
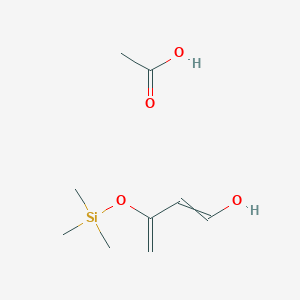
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)
